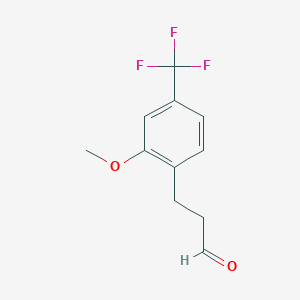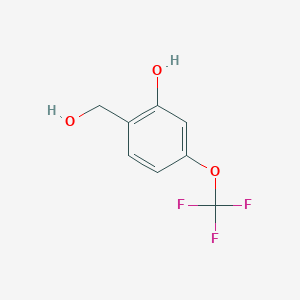
1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of a bromomethyl group, a chloro group, a fluoro group, and a methoxy group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene typically involves the bromomethylation of a suitable precursor. One common method is the bromomethylation of 4-chloro-2-fluoro-5-methoxybenzene using paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of byproducts and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The chloro, fluoro, and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and acetic anhydride are commonly used under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and acetyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It is employed in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets, leading to the formation of new chemical entities with desired properties. The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chlorobenzene
- 1-(Bromomethyl)-2-fluoro-4-methoxybenzene
- 1-(Bromomethyl)-4-methoxybenzene
Comparison: 1-(Bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene is unique due to the presence of multiple substituents on the benzene ring, which allows for diverse chemical reactivity and functionalization. The combination of chloro, fluoro, and methoxy groups provides a distinct electronic environment, making it a valuable intermediate in synthetic chemistry. Compared to its analogs, this compound offers enhanced versatility in terms of the types of reactions it can undergo and the range of products that can be synthesized .
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluoro-5-methoxybenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-2-5(4-9)7(11)3-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
COOLFWTXJUYWNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)

![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
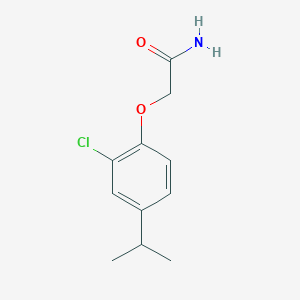
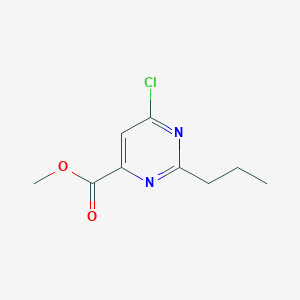


![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
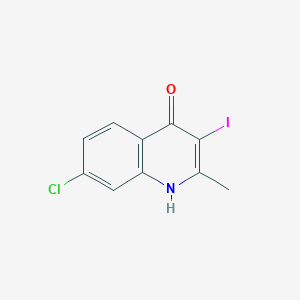
![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
